molecular formula C29H31N3O3 B2547207 1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1111062-79-3

1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No. B2547207
CAS RN: 1111062-79-3
M. Wt: 469.585
InChI Key: VWSNVDKPRUSZRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of benzimidazole derivatives, which are structurally related to the compound , efficient synthetic routes have been developed. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate has been used to synthesize 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives in excellent yield . Similarly, the synthesis of aromatic diamine monomers like 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP) involves the Friedel–Crafts acylation followed by nucleophilic substitution and reduction reactions . These methods could potentially be adapted for the synthesis of the target compound, 1-(4-ethylphenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using spectroscopic techniques such as UV–vis, FT-IR, and NMR . These techniques provide information about the electronic structure, functional groups, and molecular geometry. For example, the study of 2-(pyridin-2-yl)-1H-benzimidazole derivatives included NMR spectroscopy to elucidate their structure . Theoretical calculations, such as density functional theory (DFT), can also be used to predict and analyze the molecular properties, including bond lengths, angles, and dihedral angles, as well as the electronic properties like HOMO and LUMO energies .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical transformations. For example, the study of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone revealed that it could be alkylated to form N-substituted derivatives, and react with hydrazine hydrate to form carbohydrazide . Additionally, the kinetics and mechanism of transformation reactions of related compounds have been studied, providing insights into the catalysis and rate-limiting steps of such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, thermal stability, and glass-transition temperature, can be determined experimentally. For instance, novel polyimides derived from BABP showed exceptional thermal stability and were predominantly amorphous . The antioxidant properties of pyridopyrimidinones have also been evaluated, with some derivatives displaying significant activity . Furthermore, computational studies can complement experimental findings by providing detailed insights into the non-linear optical (NLO) properties, thermodynamic parameters, and vibrational frequencies of these compounds .

Scientific Research Applications

Molecular Structure and Properties

  • A study by Liu et al. (2012) on "Dabigatran etexilate tetrahydrate" examines the molecular structure and intramolecular interactions of a benzimidazole derivative, providing foundational knowledge on how these compounds' structures relate to their physical properties and potential functionalities in various applications (Liu et al., 2012).

Synthetic Approaches and Material Applications

  • Zhang et al. (2005) explored "Synthesis and properties of novel polyimides derived from 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine with some of dianhydride monomers," highlighting advanced materials' synthesis for potential use in high-performance polymers, indicating the versatility of benzimidazole and pyrrolidinone derivatives in material science (Zhang et al., 2005).

Chemical Synthesis and Modification Techniques

  • Hai-wei (2013) discussed the "Synthesis of a Benzoyl Benzimidazole Derivative," providing insights into the chemical synthesis techniques that can be applied to create and modify benzimidazole derivatives, further showcasing the chemical flexibility and utility of these compounds in research and development contexts (Hai-wei, 2013).

properties

IUPAC Name

1-(4-ethylphenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-3-21-10-12-23(13-11-21)31-17-22(16-28(31)34)29-30-26-6-4-5-7-27(26)32(29)18-24(33)19-35-25-14-8-20(2)9-15-25/h4-15,22,24,33H,3,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSNVDKPRUSZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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